N-(1,3-Benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide N-(1,3-Benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 577768-35-5
VCID: VC0379369
InChI: InChI=1S/C22H17N3O2S/c1-14-10-12-15(13-11-14)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)28-22/h2-13H,1H3,(H,23,26)(H,24,25,27)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C22H17N3O2S
Molecular Weight: 387.5g/mol

N-(1,3-Benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide

CAS No.: 577768-35-5

Main Products

VCID: VC0379369

Molecular Formula: C22H17N3O2S

Molecular Weight: 387.5g/mol

N-(1,3-Benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide - 577768-35-5

CAS No. 577768-35-5
Product Name N-(1,3-Benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide
Molecular Formula C22H17N3O2S
Molecular Weight 387.5g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide
Standard InChI InChI=1S/C22H17N3O2S/c1-14-10-12-15(13-11-14)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)28-22/h2-13H,1H3,(H,23,26)(H,24,25,27)
Standard InChIKey VCBZJAAOTYPFEA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
PubChem Compound 1306239
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator